molecular formula C11H7ClN2O4 B11498934 (4Z)-4-(3-chloro-4-nitrobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one

(4Z)-4-(3-chloro-4-nitrobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one

Cat. No.: B11498934
M. Wt: 266.64 g/mol
InChI Key: ZOCYSNYYONVPFT-UITAMQMPSA-N
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Description

(4Z)-4-[(3-chloro-4-nitrophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with a unique structure that includes a chloro-nitrophenyl group and an oxazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-chloro-4-nitrophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 3-chloro-4-nitrobenzaldehyde with 2-methyl-4,5-dihydro-1,3-oxazol-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3-chloro-4-nitrophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

(4Z)-4-[(3-chloro-4-nitrophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-chloro-4-nitrophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-[(3-chloro-4-nitrophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one: shares similarities with other oxazol derivatives and nitrophenyl compounds.

    Chloro-nitrophenyl derivatives: These compounds have similar structural features and chemical properties.

Uniqueness

  • The unique combination of the chloro-nitrophenyl group and the oxazol ring in (4Z)-4-[(3-chloro-4-nitrophenyl)methylidene]-2-methyl-4,5-dihydro-1,3-oxazol-5-one imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H7ClN2O4

Molecular Weight

266.64 g/mol

IUPAC Name

(4Z)-4-[(3-chloro-4-nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H7ClN2O4/c1-6-13-9(11(15)18-6)5-7-2-3-10(14(16)17)8(12)4-7/h2-5H,1H3/b9-5-

InChI Key

ZOCYSNYYONVPFT-UITAMQMPSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC(=C(C=C2)[N+](=O)[O-])Cl)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC(=C(C=C2)[N+](=O)[O-])Cl)C(=O)O1

Origin of Product

United States

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